Fmoc-L-Ser(tBu)-DmbGly-OH

Peptide Synthesis SPPS Quality Control

Fmoc-L-Ser(tBu)-DmbGly-OH (CAS: 2250436-98-5) is a fully protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an N-terminal Fmoc-protected L-serine with a tert-butyl (tBu) side-chain protecting group and a C-terminal glycine residue whose amide nitrogen is temporarily masked with a 2,4-dimethoxybenzyl (Dmb) group.

Molecular Formula C33H38N2O8
Molecular Weight 590.673
CAS No. 2250436-98-5
Cat. No. B2834751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Ser(tBu)-DmbGly-OH
CAS2250436-98-5
Molecular FormulaC33H38N2O8
Molecular Weight590.673
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1
InChIKeyIXOCBZSVDQSKDS-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Ser(tBu)-DmbGly-OH: Specialized Dipeptide Building Block for Fmoc SPPS


Fmoc-L-Ser(tBu)-DmbGly-OH (CAS: 2250436-98-5) is a fully protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It comprises an N-terminal Fmoc-protected L-serine with a tert-butyl (tBu) side-chain protecting group and a C-terminal glycine residue whose amide nitrogen is temporarily masked with a 2,4-dimethoxybenzyl (Dmb) group . This orthogonal protection scheme enables the incorporation of a Ser-Gly dipeptide unit in a single coupling step while simultaneously providing backbone protection to mitigate aggregation and side reactions during the assembly of challenging peptide sequences [1].

Fmoc-L-Ser(tBu)-DmbGly-OH: Why Generic Substitution Fails in Challenging SPPS


Substituting Fmoc-L-Ser(tBu)-DmbGly-OH with sequentially coupled Fmoc-L-Ser(tBu)-OH and Fmoc-Gly-OH is not equivalent due to the Dmb group's unique backbone-modifying function [1]. While sequential coupling of single amino acids can yield the same primary sequence, it fails to provide the steric disruption of interchain hydrogen bonding that the Dmb moiety imparts [1]. This is critical in preventing on-resin aggregation and suppressing side reactions like aspartimide formation in Asp-Gly sequences—a benefit that is completely absent when using the individual amino acid components alone [1]. Consequently, substitution in aggregation-prone or aspartimide-prone sequences can lead to incomplete couplings, low crude purity, and synthetic failure [1].

Fmoc-L-Ser(tBu)-DmbGly-OH: Quantified Performance and Quality Benchmarks


Fmoc-L-Ser(tBu)-DmbGly-OH: Assured Purity via Dual HPLC and TLC Verification

The compound is specified with an HPLC purity of ≥97.0% (area%) and a TLC purity of ≥98% . This dual-method purity specification exceeds the typical ≥95% purity offered by many alternative Fmoc-amino acids and ensures that impurities, which could otherwise compromise peptide yield and purity, are minimized .

Peptide Synthesis SPPS Quality Control

Fmoc-L-Ser(tBu)-DmbGly-OH: Proven Aggregation Disruption via Backbone N-Alkylation

The Dmb (2,4-dimethoxybenzyl) group functions as a reversible backbone amide protection that sterically blocks interchain hydrogen bonding, thereby disrupting secondary structure formation and preventing on-resin peptide aggregation [1]. This class of Dmb-dipeptides has been demonstrated to offer the same aggregation-disrupting benefits as pseudoproline dipeptides, which are known to facilitate the synthesis of intractable peptides that otherwise fail due to aggregation [1].

Difficult Peptide Sequences Aggregation Prevention Backbone Protection

Fmoc-L-Ser(tBu)-DmbGly-OH: Suppression of Aspartimide Formation in Asp-Ser-Gly Motifs

The Dmb backbone protection has been shown to effectively suppress aspartimide formation when introduced before an Asp residue [1]. This is particularly relevant for sequences containing Asp-Ser or Asp-Gly motifs, where aspartimide formation is a notorious and yield-reducing side reaction in Fmoc SPPS [1]. By incorporating the Dmb-protected Gly in the Ser-Gly dipeptide, the risk of aspartimide formation in downstream Asp-Ser-Gly sequences is mitigated [1].

Aspartimide Formation Side Reaction Suppression Difficult Sequences

Fmoc-L-Ser(tBu)-DmbGly-OH: Enhanced Coupling Efficiency and Reduced Synthetic Steps

As a pre-formed dipeptide building block, Fmoc-L-Ser(tBu)-DmbGly-OH enables the incorporation of two amino acid residues in a single coupling step, reducing the total number of synthetic cycles required . This not only accelerates synthesis but also minimizes cumulative deletion sequences that accrue with each coupling/deprotection cycle . Compared to sequential coupling of Fmoc-L-Ser(tBu)-OH followed by Fmoc-Gly-OH, the dipeptide approach eliminates one coupling and one deprotection step for this segment .

SPPS Efficiency Dipeptide Building Block Coupling Yield

Fmoc-L-Ser(tBu)-DmbGly-OH: Recommended Application Scenarios Based on Evidence


Synthesis of Aggregation-Prone Peptides Containing Ser-Gly Motifs

This building block is ideal for peptides with high β-sheet propensity or hydrophobic stretches that are known to cause on-resin aggregation. The Dmb group's steric disruption prevents interchain association, enabling successful synthesis of sequences that would otherwise stall or fail [1].

Synthesis of Peptides with Asp-Ser-Gly or Related Aspartimide-Prone Motifs

When a target sequence contains an Asp residue N-terminal to a Ser-Gly unit, aspartimide formation is a significant risk. Incorporating this Dmb-protected dipeptide suppresses this side reaction, preserving product integrity and yield [1].

High-Throughput or Automated SPPS Requiring Robust and Efficient Coupling

The dipeptide format reduces the number of synthetic cycles, making it well-suited for automated synthesizers where cumulative cycle failures can compromise yield. Its compatibility with standard PyBOP/DIPEA or DIC/HOBt coupling protocols ensures seamless integration into existing workflows.

Production of Research-Grade Peptides Requiring High Crude Purity

The stringent purity specification (≥97% HPLC) minimizes impurities that lead to deletion sequences, enabling the production of higher-purity crude peptides. This can reduce or eliminate the need for extensive HPLC purification, saving time and resources in research settings .

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